

Toxicological profile of lactonitrile

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Compound of Interest

Compound Name:	Lactonitrile
CAS No.:	42492-95-5
Cat. No.:	B7802548

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An In-depth Technical Guide to the Toxicological Profile of **Lactonitrile**

Abstract

Lactonitrile (2-hydroxypropanenitrile), a cyanohydrin derived from acetaldehyde, is a significant intermediate in the chemical industry, primarily used in the synthesis of lactic acid, ethyl lactate, and various polymers.[1][2] Despite its utility, **lactonitrile** presents a significant toxicological risk, primarily due to its ability to decompose and release hydrogen cyanide.[3][4] This guide provides a comprehensive technical overview of the toxicological profile of **lactonitrile**, intended for researchers, scientists, and professionals in drug development and chemical safety. We will delve into its toxicokinetics, mechanism of action, acute and chronic health effects, and established methodologies for its toxicological assessment. The information is synthesized from authoritative sources to ensure scientific integrity and provide field-proven insights into its hazard profile.

Chemical and Physical Identity

Lactonitrile (CAS No. 78-97-7) is a colorless to straw-colored liquid with a chemical formula of C_3H_5NO . [1][5] It is soluble in water and alcohol but insoluble in petroleum ether and carbon

disulfide.[3] Due to its instability, commercial preparations are often stabilized with about 1% phosphoric acid to prevent decomposition.[6]

Table 1: Physicochemical Properties of **Lactonitrile**

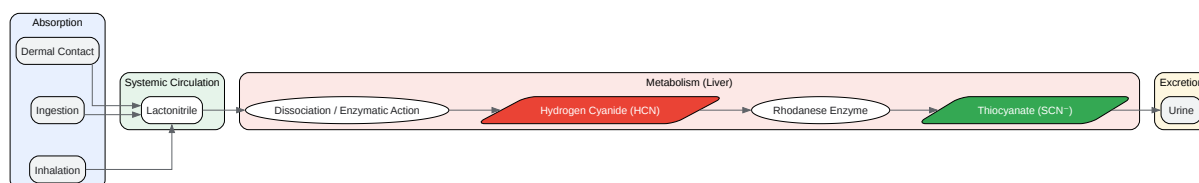
Property	Value	Source
Molecular Weight	71.08 g/mol	[3]
Boiling Point	182-184 °C (with slight decomposition)	[7]
Melting Point	-40 °C	[7]
Density	0.9877 g/mL at 20 °C	[7]
Vapor Pressure	10 mmHg at 74 °C	[7]
Flash Point	76.6 °C	[1]
Synonyms	Acetaldehyde cyanohydrin, 2-hydroxypropanenitrile	[3][5][7]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The study of toxicokinetics—how a substance moves through the body—is fundamental to understanding its potential for harm.[8] While specific ADME studies on **lactonitrile** are limited, its behavior can be inferred from its chemical properties and data on related aliphatic nitriles.[9][10]

- Absorption: **Lactonitrile** is readily absorbed through all major routes of exposure: inhalation, ingestion, and dermal contact.[1][11] Skin absorption is particularly significant and can be fatal, making dermal contact a critical exposure pathway to control.[11][12] Its high water solubility facilitates absorption from the gastrointestinal tract and mucous membranes.[3][7]
- Distribution: Following absorption, it is expected that **lactonitrile** and its metabolites are widely distributed throughout the body. Studies on other nitriles show distribution to major organs including the liver, kidneys, lungs, and brain.[13][14]

- **Metabolism:** The primary toxicological concern with **lactonitrile** is its metabolic decomposition to release cyanide (CN^-). This can occur via dissociation or enzymatic action. The liver is the principal site of metabolism for many xenobiotics.[8] While the specific enzymes are not fully elucidated for **lactonitrile**, related nitriles undergo metabolism by microsomal enzyme systems, which can lead to the liberation of cyanide.[10][13] This liberated cyanide is then detoxified, primarily by the enzyme rhodanese, which converts it to the less toxic thiocyanate (SCN^-) for excretion.
- **Excretion:** The primary route of excretion for cyanide metabolites, such as thiocyanate, is through urine.[13]



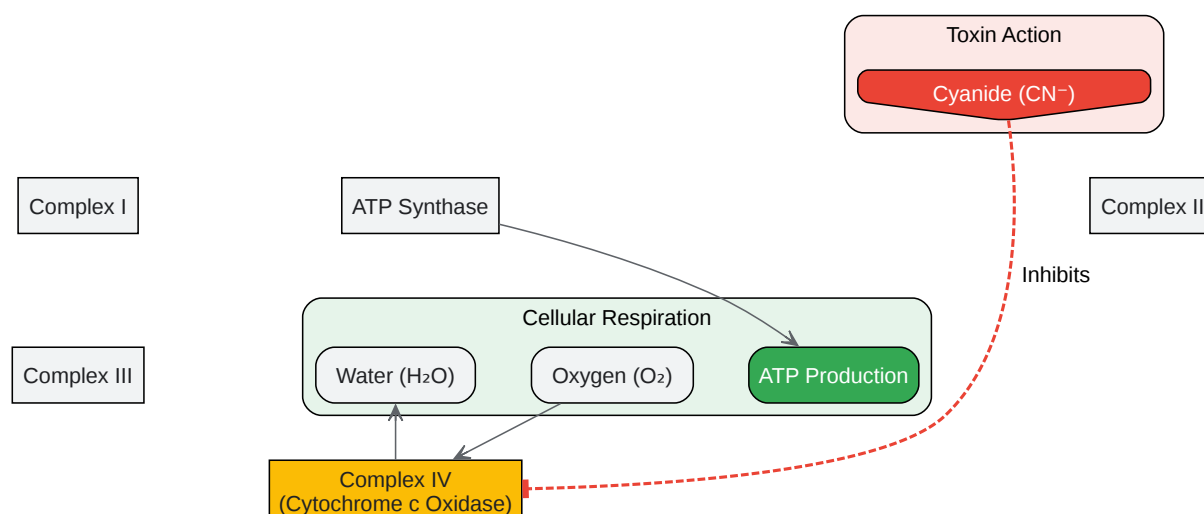
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Figure 1: Postulated metabolic pathway of **lactonitrile**.

Mechanism of Toxicity

The toxicity of **lactonitrile** is intrinsically linked to cyanide.[1][11] Upon absorption and metabolism, the released cyanide ion (CN^-) is a potent chemical asphyxiant.[3] Its primary mechanism of action is the inhibition of the mitochondrial enzyme cytochrome c oxidase (Complex IV) in the electron transport chain.

By binding to the ferric (Fe^{3+}) ion in cytochrome c oxidase, cyanide effectively halts aerobic respiration. This prevents cells from utilizing oxygen to produce ATP, leading to rapid cellular hypoxia and a shift to anaerobic metabolism. The resulting lactic acidosis and cytotoxic anoxia cause widespread cellular damage, particularly affecting organ systems with high oxygen demand, such as the central nervous system (CNS) and the heart. This disruption of cellular respiration explains the classic "cherry-red" color of the skin and blood in victims, as oxygen remains bound to hemoglobin in the blood but cannot be used by the cells.[7]



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Figure 2: Mechanism of cyanide-induced cellular toxicity.

Toxicological Effects

Exposure to **lactonitrile** can lead to severe and rapidly progressing symptoms, with death possible within minutes of exposure.[3][7]

Acute Toxicity

The signs and symptoms of acute exposure are consistent with cyanide poisoning.[11] Initial symptoms may include headache, dizziness, agitation, nausea, and vomiting.[7] This is often followed by a biphasic cardiovascular response: initial hypertension and tachycardia, which progresses to hypotension and bradycardia.[4][7] Respiratory effects begin with rapid breathing (tachypnea) followed by respiratory depression and failure.[7] Neurological consequences can be severe, including convulsions, paralysis, and coma.[7][11]

Ocular and Dermal Irritation

Lactonitrile is a potent irritant to the skin, eyes, and mucous membranes.[7][12] Direct contact can cause a burning sensation, lacrimation (tearing), and severe skin burns.[7][12] It is critical to note that systemic toxicity can occur rapidly following skin or eye contact.[1]

Chronic Toxicity

There is limited evidence regarding the long-term health effects of repeated exposure to **lactonitrile**. [11] However, chronic exposure to other nitriles or cyanide can lead to neurological symptoms and effects on the thyroid gland.[15]

Quantitative Toxicological Data

Animal studies have established the high acute toxicity of **lactonitrile**. The following table summarizes key lethal dose and concentration values.

Table 2: Acute Toxicity Values for **Lactonitrile**

Route	Species	Value	Source
Oral	Rat	LD50: 87 mg/kg	[11]
Dermal	Rabbit	LD50: 20 mg/kg	[11]
Intraperitoneal	Mouse	LD50: 15 mg/kg	[11]
Inhalation	Rat	LCLo: 125 ppm (4 hours)	[1]
Subcutaneous	Rabbit	LD: 5.2 mg/kg	[11]

LD50: Median lethal dose; LCLo: Lowest published lethal concentration; LD: Lethal Dose.

Genotoxicity and Carcinogenicity

Specific data on the genotoxicity and carcinogenicity of **lactonitrile** are not well-documented in publicly available literature. However, its potential can be considered based on its structure and metabolites. **Lactonitrile** is the cyanohydrin of acetaldehyde, a compound classified as a Group 1 carcinogen (carcinogenic to humans) by the IARC. While **lactonitrile** itself is not classified, its potential to dissociate could release acetaldehyde.

A standard battery of genotoxicity tests would be necessary to fully characterize its risk profile. This would typically include:

- Ames test (bacterial reverse mutation assay): To detect point mutations.
- In vitro micronucleus or chromosomal aberration test: To assess clastogenic and aneugenic potential in mammalian cells.[\[16\]](#)
- In vivo genotoxicity assay (e.g., rodent micronucleus test): To confirm genotoxic effects in a whole animal system.

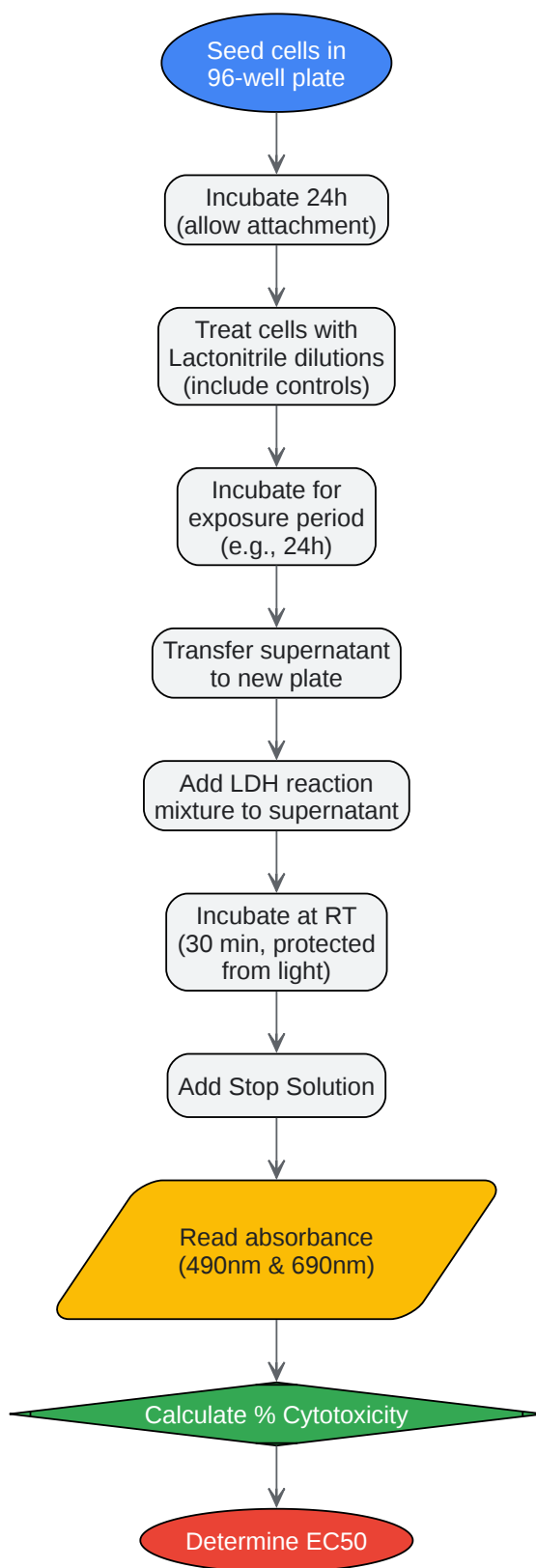
Experimental Protocols for Toxicological Assessment

To evaluate the toxicity of a compound like **lactonitrile**, a tiered approach using both in vitro and in vivo models is essential.[\[17\]](#)

In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay

Causality and Rationale: The LDH assay is a colorimetric method used to quantify cell death.[\[18\]](#) It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[\[19\]](#) This makes it an excellent marker for cytotoxicity. By exposing cells (e.g., HepG2 human liver cells or Balb/c 3T3 mouse fibroblasts) to varying concentrations of **lactonitrile**, we can determine the

concentration at which it causes significant cell lysis (EC50). This assay is chosen for its reliability, simplicity, and reproducibility for initial high-throughput screening.[18][20]



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Figure 3: Workflow for an in vitro LDH cytotoxicity assay.

Step-by-Step Protocol:

- Cell Seeding: Seed a suitable cell line (e.g., HepG2) into a 96-well flat-bottom plate at a density of 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Preparation: Prepare a stock solution of **lactonitrile** in serum-free medium. Perform serial dilutions to create a range of test concentrations (e.g., from 1 μ M to 10 mM).
- Treatment: Remove the culture medium from the wells and replace it with 100 μ L of the prepared **lactonitrile** dilutions. Include the following controls:
 - Untreated Control: Cells in serum-free medium only (for spontaneous LDH release).
 - Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the exposure period.
 - Vehicle Control: Cells treated with the highest concentration of the solvent used for the test article.
- Incubation: Incubate the plate for a defined exposure period (e.g., 24 hours) at 37°C, 5% CO₂.
- Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 μ L of the cell-free supernatant from each well to a new 96-well plate.
- LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., TOX7 kit).^[19] Add 50 μ L of the reaction mixture to each well containing the supernatant.
- Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
- Stop Reaction: Add 50 μ L of stop solution to each well.

- Measurement: Measure the absorbance at 490 nm using a microplate reader. Measure the background absorbance at 690 nm and subtract it from the 490 nm reading.
- Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the following formula:
 - % Cytotoxicity = $100 \times (\text{Test Sample LDH Activity} - \text{Spontaneous LDH Activity}) / (\text{Maximum LDH Activity} - \text{Spontaneous LDH Activity})$

In Vivo Acute Oral Toxicity Study

Causality and Rationale: An in vivo study is necessary to understand the systemic effects of a substance and to determine its acute toxicity classification. The Acute Toxic Class (ATC) method (based on OECD Guideline 423) is a stepwise procedure using a minimal number of animals to estimate a range for the LD50.^[21] This method is chosen for its ethical consideration (reducing animal usage) and its ability to provide sufficient information for hazard classification.

Step-by-Step Protocol:

- **Animal Selection:** Use healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant. Acclimate the animals for at least 5 days.
- **Housing and Fasting:** House the animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide access to standard laboratory diet and water ad libitum. Fast the animals overnight (food, but not water) before dosing.
- **Dose Preparation:** Prepare the required dose of **lactonitrile** in a suitable vehicle (e.g., deionized water). The starting dose is selected based on available data (e.g., 25 mg/kg, considering the known LD50 is 87 mg/kg).
- **Administration:** Administer the prepared dose to a group of three rats by oral gavage. The volume administered should not exceed 10 mL/kg body weight.
- **Observation:** Observe the animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

- **Clinical Signs:** Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
- **Body Weight:** Record individual animal weights shortly before dosing and at least weekly thereafter.
- **Endpoint:** If mortality occurs in two or three animals, the test is terminated, and the LD50 is estimated to be in that dose range. If one animal dies, the procedure is repeated with a lower dose. If no animals die, the procedure is repeated with a higher dose.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized. Perform a gross necropsy on all animals (including those that died during the test) and examine for any abnormalities.

Occupational Health and Safety

Given its extreme toxicity, strict safety protocols are mandatory when handling **lactonitrile**.^[7]
^[12]

- **Exposure Controls:** All work should be conducted in a well-ventilated chemical fume hood.
^[22]
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.^{[12][22]} For situations with potential for high exposure, a supplied-air respirator is necessary.^{[7][15]}
- **Handling:** Avoid contact with strong acids, bases, and oxidizing agents, as these can accelerate the release of hydrogen cyanide gas.^{[3][7]} Prevent contact with skin, eyes, and clothing.
- **First Aid:** In case of exposure, immediate action is critical.
 - **Inhalation:** Move the victim to fresh air immediately. Administer 100% oxygen.^{[7][23]}
 - **Skin Contact:** Immediately remove all contaminated clothing and wash the skin thoroughly with soap and water for at least 15 minutes.^{[7][23]}

- Eye Contact: Flush eyes with lukewarm water for at least 15 minutes.[7]
- Ingestion: Do not induce vomiting.
- In all cases, seek immediate emergency medical attention. A cyanide antidote kit should be available where **lactonitrile** is handled.[7][15][23]

Conclusion

Lactonitrile is a highly toxic organic compound whose hazard profile is dominated by its ability to release cyanide. It is readily absorbed via all routes of exposure, and acute poisoning can be rapid and fatal. The primary mechanism of toxicity is the inhibition of cellular respiration, leading to cytotoxic anoxia. Due to its severe toxicity, all handling and experimental procedures must be conducted under stringent safety controls with appropriate personal protective equipment. Further research into its chronic toxicity and genotoxic potential is warranted to fully characterize its risk to human health.

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